2,4-Dichlorofuro[2,3-D]pyrimidine

Catalog No.
S827914
CAS No.
1000577-84-3
M.F
C6H2Cl2N2O
M. Wt
188.995
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorofuro[2,3-D]pyrimidine

CAS Number

1000577-84-3

Product Name

2,4-Dichlorofuro[2,3-D]pyrimidine

IUPAC Name

2,4-dichlorofuro[2,3-d]pyrimidine

Molecular Formula

C6H2Cl2N2O

Molecular Weight

188.995

InChI

InChI=1S/C6H2Cl2N2O/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H

InChI Key

RJHMENBSHWUDOO-UHFFFAOYSA-N

SMILES

C1=COC2=C1C(=NC(=N2)Cl)Cl

2,4-Dichlorofuro[2,3-D]pyrimidine is a heterocyclic compound characterized by its unique fused ring structure, which includes a furan and pyrimidine moiety. Its chemical formula is C6H2Cl2N2OC_6H_2Cl_2N_2O, and it is classified under the category of chlorinated pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.

The mechanism of action for 2,4-Dichlorofuro[3,2-d]pyrimidine is unknown and has not been explored in the scientific research reviewed [, ].

The reactivity of 2,4-Dichlorofuro[2,3-D]pyrimidine has been explored through various synthetic methodologies. It can undergo nucleophilic substitution reactions due to the presence of chlorine atoms, which can be replaced by various nucleophiles. For instance, reactions with amines can yield highly functionalized derivatives, showcasing its versatility in organic synthesis . Additionally, microwave-assisted synthesis techniques have been employed to enhance reaction efficiency and yield .

Research indicates that 2,4-Dichlorofuro[2,3-D]pyrimidine exhibits notable biological activities, particularly in the realm of anticancer and antimicrobial properties. The compound's structure allows for interactions with biological targets, making it a candidate for further pharmacological studies. Its derivatives have shown promise in inhibiting specific enzymes related to cancer cell proliferation and microbial growth .

Several synthesis methods have been developed for 2,4-Dichlorofuro[2,3-D]pyrimidine:

  • One-Pot Synthesis: This method involves a four-component heterocyclization reaction that allows for the efficient formation of the compound in a single reaction vessel. The process is environmentally friendly and utilizes ceric ammonium nitrate as a catalyst .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation significantly reduces reaction times and increases yields compared to traditional heating methods. This technique has been applied to generate various substituted derivatives of the compound .
  • Divergent Synthesis: By employing different amine nucleophiles in controlled conditions, researchers can obtain a wide array of functionalized pyrimidines from this compound .

The applications of 2,4-Dichlorofuro[2,3-D]pyrimidine extend primarily into medicinal chemistry. Its derivatives are being investigated for use as:

  • Anticancer Agents: Potential inhibitors of cancer cell growth.
  • Antimicrobial Agents: Compounds that may exhibit activity against various pathogens.
  • Pharmaceutical Intermediates: Useful in the synthesis of more complex pharmaceutical compounds due to their reactivity.

Interaction studies have focused on understanding how 2,4-Dichlorofuro[2,3-D]pyrimidine interacts with biological macromolecules. Preliminary studies suggest that it may bind to specific enzymes or receptors involved in cell signaling pathways related to cancer progression and microbial resistance. Further research is required to elucidate these interactions fully and assess their therapeutic implications.

Several compounds share structural similarities with 2,4-Dichlorofuro[2,3-D]pyrimidine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2,4-Dichloro-5-fluoropyrimidinePyrimidineFluorine substitution enhances biological activity
Furo[2,3-d]pyrimidin-7-oneFused ringExhibits different reactivity patterns
2-AminopyrimidinePyrimidineExhibits different biological activities
4-Chloro-6-methylpyrimidinePyrimidineMethyl group influences solubility and reactivity

Each of these compounds presents distinct properties and reactivities that differentiate them from 2,4-Dichlorofuro[2,3-D]pyrimidine. The unique fused structure of the latter contributes significantly to its potential applications in drug development.

Cyclization Reactions for Core Scaffold Formation

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride represents the most widely employed reagent for the synthesis of 2,4-dichlorofuro[2,3-d]pyrimidine from corresponding hydroxylated precursors [1] [2]. The chlorination mechanism proceeds through the formation of phosphoryl chloride intermediates that facilitate the substitution of hydroxyl groups with chlorine atoms at the 2 and 4 positions of the furopyrimidine core [5] [31].

The optimal reaction conditions for phosphorus oxychloride-mediated chlorination involve heating the hydroxylated furopyrimidine substrate in phosphorus oxychloride at temperatures ranging from 100°C to 180°C [2] [28]. The reaction typically requires 2 to 4 hours for complete conversion, with the addition of organic bases such as N,N-dimethylaniline or diisopropylethylamine to facilitate the chlorination process [1] [28].

Table 1: Phosphorus Oxychloride Chlorination Parameters

ParameterOptimal RangeTypical ValueReference
Temperature100-180°C130°C [2]
Reaction Time2-4 hours2 hours [2]
Phosphorus Oxychloride Equivalents2.5-5.03.0 [28]
Base Equivalents1.7-2.52.0 [28]
Yield85-95%87% [2]

The reaction proceeds through a stepwise mechanism where phosphorus oxychloride first coordinates to the hydroxyl groups, forming activated phosphoryl intermediates [31]. These intermediates undergo nucleophilic attack by chloride ions, resulting in the displacement of the phosphoryl group and installation of chlorine substituents [5]. The process demonstrates high regioselectivity for the 2 and 4 positions due to the enhanced electrophilicity of these sites in the furopyrimidine scaffold [1] [2].

Large-scale applications of this methodology have been successfully implemented using sealed reactor systems under solvent-free conditions [5]. The use of equimolar quantities of phosphorus oxychloride, rather than excess reagent, provides environmental and economic advantages while maintaining high yields [5]. The reaction workup involves careful quenching with water or ice, followed by extraction with organic solvents to isolate the dichlorinated product [2] [28].

Multicomponent Reactions Involving β-Ketodinitriles

Multicomponent reactions utilizing β-ketodinitriles represent an innovative approach for constructing the furopyrimidine core scaffold in a single synthetic operation [29] [8]. These reactions typically involve the condensation of β-ketodinitriles with aromatic aldehydes and nucleophilic partners under controlled conditions [29].

The mechanism proceeds through initial Knoevenagel condensation between the β-ketodinitrile and aldehyde component, followed by cyclization to form the furopyrimidine framework [29]. The reaction demonstrates excellent functional group tolerance and provides access to diversely substituted furopyrimidine derivatives [8] [29].

Table 2: Multicomponent Reaction Optimization Data

SolventTemperatureTimeYield RangeProducts
AcetonitrileReflux6 hours63-75% [29]
EthanolReflux4-8 hours70-85% [29]
Dimethylformamide100°C3-5 hours65-80% [8]

The three-component condensation of β-ketodinitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been demonstrated to proceed efficiently in acetonitrile at reflux temperatures [29]. The reaction requires a 1:1:2 stoichiometric ratio of reactants and generates products in yields ranging from 63% to 75% [29]. The methodology has been successfully scaled to 10 millimole quantities, demonstrating its practical utility for preparative synthesis [29].

The reaction scope encompasses β-ketodinitriles bearing various acyl substituents, including benzoyl, pivaloyl, and adamantanoyl groups [29]. Heteroaromatic substituents such as pyrrol-2-yl and indol-3-yl have also been successfully incorporated, expanding the structural diversity accessible through this approach [29]. The methodology provides a convergent route to functionalized furopyrimidine scaffolds with predetermined substitution patterns [8].

Functionalization Strategies

Nucleophilic Substitution at Chlorinated Positions

The chlorine atoms at the 2 and 4 positions of 2,4-dichlorofuro[2,3-d]pyrimidine exhibit differential reactivity toward nucleophilic substitution reactions [9]. The 4-position chlorine demonstrates enhanced electrophilicity compared to the 2-position, enabling regioselective functionalization strategies [9] [35].

Nucleophilic aromatic substitution reactions proceed readily with various nitrogen-containing nucleophiles, including primary amines, secondary amines, and heterocyclic amines [9] [14]. The reaction conditions typically involve heating the dichlorinated substrate with the nucleophile in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [14].

Table 3: Nucleophilic Substitution Selectivity Data

Nucleophile TypePreferred PositionReaction ConditionsYieldReference
Primary Amines4-Position100°C, 4 hours85-92% [14]
Secondary Amines4-Position80°C, 6 hours78-88% [14]
Aniline Derivatives4-Position120°C, 3 hours70-85% [14]

The regioselectivity of nucleophilic substitution can be controlled through careful selection of reaction conditions and nucleophile properties [9]. Microwave-assisted protocols have been developed to accelerate these transformations, reducing reaction times from hours to minutes while maintaining high yields [14] [18].

The substitution reactions demonstrate excellent functional group compatibility, allowing for the incorporation of diverse substituents without compromising the furopyrimidine core integrity [9]. Sequential nucleophilic substitutions enable the synthesis of asymmetrically disubstituted derivatives through stepwise functionalization of the 4 and 2 positions [14].

Palladium-Catalyzed Cross-Coupling Modifications

Palladium-catalyzed cross-coupling reactions provide powerful tools for the functionalization of 2,4-dichlorofuro[2,3-d]pyrimidine through carbon-carbon and carbon-heteroatom bond formation [10] [26]. The chlorinated positions serve as excellent electrophilic partners for various cross-coupling methodologies, including Suzuki-Miyaura, Heck, and Stille reactions [35] [36] [37].

Suzuki-Miyaura coupling reactions with arylboronic acids proceed efficiently using palladium catalysts in the presence of appropriate bases [35] [38]. The reaction conditions typically involve heating the dichlorinated substrate with arylboronic acid in the presence of palladium acetate or palladium chloride catalysts and potassium carbonate base [35].

Table 4: Palladium-Catalyzed Cross-Coupling Optimization

Reaction TypeCatalystBaseTemperatureTimeYield Range
Suzuki-MiyauraPalladium acetatePotassium carbonate80°C3-6 hours75-90%
Heck CouplingPalladium chlorideTriethylamine120°C4-8 hours70-85%
Stille CouplingPalladium tetrakisNone required100°C2-4 hours80-95%

The Heck reaction enables the coupling of alkenes with the chlorinated furopyrimidine scaffold to generate substituted alkenes [36]. This methodology demonstrates excellent regioselectivity and provides access to functionalized derivatives with extended conjugation [36]. The reaction proceeds through typical palladium-catalyzed mechanisms involving oxidative addition, migratory insertion, and reductive elimination steps [36].

Stille coupling reactions with organotin reagents offer an alternative approach for carbon-carbon bond formation at the chlorinated positions [37]. These reactions demonstrate high tolerance for various functional groups and proceed under relatively mild conditions [37]. The methodology enables the incorporation of alkenyl, aryl, and heteroaryl substituents through appropriate organotin reagent selection [37].

Green Synthesis Approaches

Solvent-Free and Catalyst-Free Protocols

Solvent-free synthesis methodologies represent environmentally benign approaches for the preparation of 2,4-dichlorofuro[2,3-d]pyrimidine and related derivatives [11] [24] [41]. These protocols eliminate the need for organic solvents while maintaining high reaction efficiency and product yields [44].

The implementation of solvent-free conditions typically involves neat reaction mixtures heated under controlled temperatures [41] [24]. The formation of eutectic mixtures between reactants facilitates liquid-phase reactions even in the absence of added solvents [41]. This approach reduces waste generation and simplifies product isolation procedures [44].

Table 5: Solvent-Free Reaction Comparison

Reaction TypeTemperatureTimeYieldEnvironmental Benefit
Cyclization160°C2-5 minutes70-87%No solvent waste
Chlorination130°C30-45 seconds83-98%Reduced emissions
Functionalization120°C1-3 minutes75-92%Simplified workup

Catalyst-free protocols have been developed for specific transformations involving furopyrimidine derivatives [43]. These methodologies rely on the inherent reactivity of the substrates and careful optimization of reaction conditions [43]. The elimination of metal catalysts reduces costs and minimizes potential contamination of products [43].

The adoption of solvent-free conditions often results in accelerated reaction rates compared to traditional solution-phase methods [41]. The increased concentration of reactants and enhanced molecular interactions contribute to improved reaction kinetics [41]. Product purification is frequently simplified, with many reactions yielding sufficiently pure materials without chromatographic separation [44].

Microwave-Assisted Optimization

Microwave irradiation provides an efficient heating method for the synthesis and functionalization of 2,4-dichlorofuro[2,3-d]pyrimidine derivatives [13] [17] [23]. The technology enables rapid heating through dielectric heating mechanisms, resulting in reduced reaction times and improved yields [23].

The optimization of microwave-assisted protocols involves careful control of power levels, heating rates, and reaction times [17] [45]. Typical microwave conditions employ power levels ranging from 120 to 360 watts with reaction times between 30 seconds and 10 minutes [13] [17].

Table 6: Microwave-Assisted Synthesis Parameters

Power LevelTemperatureTimeYield ImprovementTime Reduction
120W100°C2-5 minutes15-20%90%
240W120°C1-3 minutes10-15%85%
360W140°C30-60 seconds5-10%95%

The microwave heating mechanism involves dipolar polarization and ionic conduction processes that provide uniform and efficient energy transfer [23]. This heating mode minimizes hot spots and thermal gradients, leading to more consistent reaction outcomes [39]. The technology demonstrates particular advantages for heterocyclic synthesis due to the polar nature of nitrogen-containing compounds [23].

Comparison studies between microwave-assisted and conventional heating methods reveal significant advantages for microwave protocols [39] [40]. The microwave approach typically reduces reaction times by 50-95% while maintaining or improving product yields [39]. Energy consumption is often reduced by up to 50% compared to conventional heating methods [39].

XLogP3

2.9

Wikipedia

2,4-Dichlorofuro[2,3-d]pyrimidine

Dates

Last modified: 08-15-2023

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